
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate is an organic compound with the molecular formula C22H26O8. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two benzoyl groups and a butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate typically involves the esterification of 2-(2-butoxycarbonylbenzoyl)benzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 2-(2-methoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-ethoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-propoxycarbonylbenzoyl)peroxycarbonylbenzoate
Uniqueness
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate stands out due to its specific butyl ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
112666-99-6 |
|---|---|
Fórmula molecular |
C24H26O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate |
InChI |
InChI=1S/C24H26O8/c1-3-5-15-29-21(25)17-11-7-9-13-19(17)23(27)31-32-24(28)20-14-10-8-12-18(20)22(26)30-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
GOVGJOGDQDOIAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


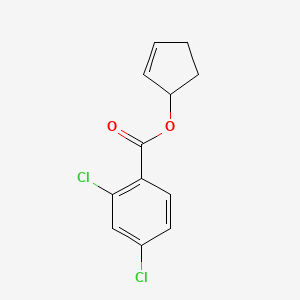
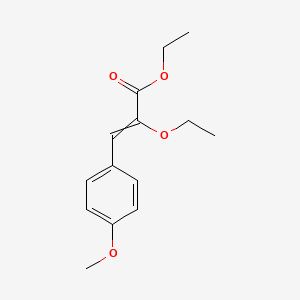

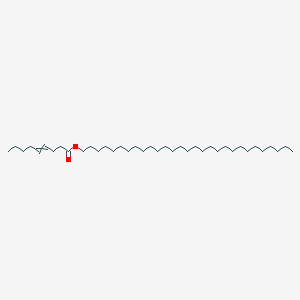
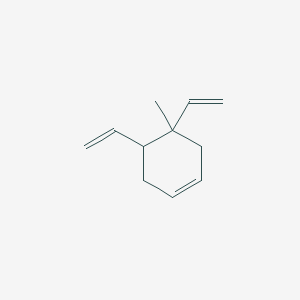
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
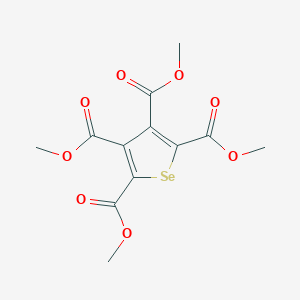
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
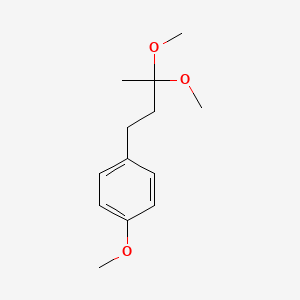
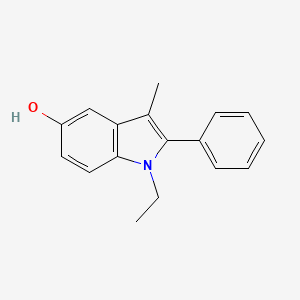
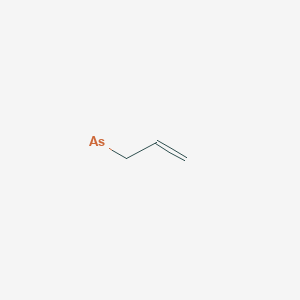
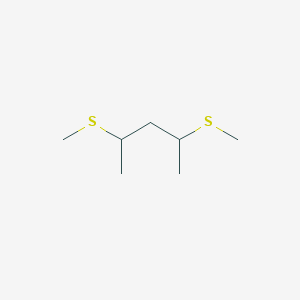

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
